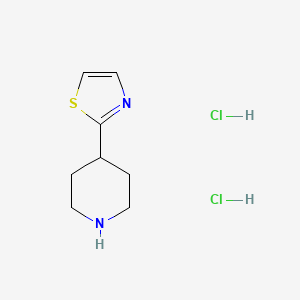

4-(1,3-Thiazol-2-yl)piperidine dihydrochloride

Description

BenchChem offers high-quality 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-piperidin-4-yl-1,3-thiazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S.2ClH/c1-3-9-4-2-7(1)8-10-5-6-11-8;;/h5-7,9H,1-4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRWNFAYWZZMIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC=CS2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"4-(1,3-Thiazol-2-yl)piperidine dihydrochloride" chemical properties

An In-depth Technical Guide to 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride: Properties, Synthesis, and Applications

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is paramount. The convergence of specific heterocyclic systems within a single molecule often yields synergistic effects, unlocking novel pharmacological profiles. This guide focuses on 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride, a compound that marries the therapeutic potential of the thiazole ring with the versatile piperidine moiety. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. This document is structured to provide a causal understanding of the compound's behavior, its synthesis, and its potential, grounded in established chemical principles and supported by authoritative references. We will explore not just what its properties are, but why they are relevant to the researcher in a drug development context.

Section 1: Core Molecular Profile

4-(1,3-Thiazol-2-yl)piperidine dihydrochloride is a heterocyclic compound that serves as a valuable building block in medicinal chemistry. Its structure is characterized by a piperidine ring substituted at the 4-position with a 1,3-thiazole ring. The dihydrochloride salt form enhances its solubility in aqueous media, a critical attribute for biological testing and formulation.

The thiazole ring is a well-established pharmacophore present in numerous approved drugs, valued for its diverse biological activities, including anticancer and antimicrobial properties.[1] The piperidine scaffold is also ubiquitous in pharmaceuticals, often used to improve physicochemical properties and to interact with specific biological targets.[2] The combination of these two rings suggests a molecule with significant potential for modulation of various biological pathways.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride |

| CAS Number | 102053-61-0 |

| Molecular Formula | C₈H₁₄Cl₂N₂S |

| Molecular Weight | 241.18 g/mol |

| Canonical SMILES | C1CN(CCC1C2=NC=CS2)Cl.Cl |

Section 2: Physicochemical and Safety Characteristics

Understanding the physical properties and safety profile of a compound is a non-negotiable prerequisite for its effective use in a research setting. The dihydrochloride salt form significantly influences these characteristics.

Physicochemical Data Summary

| Property | Value/Description | Rationale and Implications |

| Appearance | White to off-white solid/powder. | Typical for hydrochloride salts of organic amines. |

| Melting Point | >200 °C (decomposes) | High melting point is characteristic of ionic salts. Decomposition indicates thermal instability at elevated temperatures. |

| Solubility | Soluble in water and methanol.[3] | The hydrochloride salt form drastically increases aqueous solubility compared to the free base, which is essential for creating stock solutions for biological assays. |

| Stability | Store in a cool, dry, well-ventilated place away from incompatible substances. Keep container tightly closed.[4][5] | Hygroscopic nature is common for salts. Proper storage prevents degradation from moisture and atmospheric contaminants. |

Safety and Handling Protocol

As a dihydrochloride salt, the compound is acidic and requires careful handling. The safety profile is informed by data on related heterocyclic and piperidine-based compounds.

-

Hazard Classification: Causes skin and serious eye irritation.[4][6] May be harmful if swallowed.[3][6]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat.[4] Handling should be performed in a chemical fume hood to avoid inhalation of dust.[7]

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water.[6] If irritation persists, seek medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[4][6]

-

Ingestion: If swallowed, rinse mouth and immediately call a poison center or physician.[6]

-

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for hazardous waste.[3]

Section 3: Synthesis and Mechanistic Logic

The synthesis of 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride typically involves a multi-step process. The core principle is the formation of the thiazole ring via a Hantzsch-type synthesis or a related cyclization reaction, followed by manipulation of the piperidine nitrogen.

Conceptual Synthesis Workflow

The logical flow for synthesizing the target compound involves creating the key C-S and C-N bonds of the thiazole ring and ensuring the piperidine ring is appropriately protected and deprotected.

Caption: A plausible synthetic route for 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride.

Detailed Synthesis Protocol

This protocol is a representative method based on standard organic chemistry transformations for constructing thiazole and piperidine derivatives.[8][9][10]

Objective: To synthesize 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride.

Step 1: Thionation of the Amide

-

To a stirred solution of 1-Boc-4-piperidinecarboxamide (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).

-

Heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the mixture to room temperature and concentrate under reduced pressure.

-

Purify the resulting crude product (1-Boc-piperidine-4-carbothioamide) by column chromatography on silica gel.

Step 2: Hantzsch Thiazole Synthesis

-

Dissolve the purified thioamide (1.0 eq) from Step 1 in ethanol.

-

Add 2-bromo-1,1-diethoxyethane (1.1 eq) to the solution.

-

Heat the mixture to reflux for 8-12 hours, again monitoring by TLC.

-

After cooling, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-(Thiazol-2-yl)-1-Boc-piperidine.

Step 3: Boc Deprotection and Salt Formation

-

Dissolve the product from Step 2 in a minimal amount of anhydrous 1,4-dioxane.

-

Cool the solution in an ice bath (0 °C).

-

Slowly bubble dry hydrogen chloride gas through the solution or add a 4M solution of HCl in dioxane (approx. 3.0 eq) dropwise.

-

Stir the mixture at 0 °C for 30 minutes and then at room temperature for 4 hours.

-

A precipitate will form. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride, as a solid.

Characterization: The final product should be characterized by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.[11]

Section 4: Relevance in Drug Discovery and Development

The structural motifs within 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride are associated with a wide range of biological activities, making it a compound of high interest for screening and lead optimization.

The Pharmacological Significance of the Scaffold

The thiazole nucleus is a cornerstone in medicinal chemistry, found in drugs with anticancer, antibacterial, anti-inflammatory, and anticonvulsant properties.[1][12] The piperidine ring is frequently incorporated into centrally active agents and other drugs to enhance binding, improve pharmacokinetics, and modulate solubility.[2] The combination in this specific scaffold presents a logical starting point for exploring multiple therapeutic areas.

Caption: Logical relationship between the molecular scaffold and its potential applications.

Application in Biological Screening: A Protocol Example

To assess the potential of this compound, a primary in vitro screening assay is necessary. The following protocol outlines a standard cytotoxicity assay.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride against a human cancer cell line (e.g., MCF-7).

Materials:

-

MCF-7 human breast cancer cell line

-

DMEM media supplemented with 10% FBS and 1% penicillin-streptomycin

-

96-well cell culture plates

-

Test compound stock solution (10 mM in DMSO or water)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO (cell culture grade)

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of media. Incubate for 24 hours at 37 °C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture media. Remove the old media from the plate and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (media with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 72 hours at 37 °C, 5% CO₂.

-

MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

This workflow provides a reliable method to quantify the compound's cytotoxic potential, a first step in evaluating its utility as a potential anticancer agent.[12]

References

-

Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. (2023). Letters in Applied NanoBioScience, 13(1), 19. [Link]

-

Synthesis of Novel 4-Thiazolidinone Derivatives Incorporated with Benzothiazole and its Antimicrobial Activity. (n.d.). Der Pharma Chemica. [Link]

-

Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2021). Molecules, 26(13), 3975. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(19), 6433. [Link]

-

Synthesis, characterization and analgesic studies of novel thiazole derivatives of 4-piperidone. (2019). ResearchGate. [Link]

-

Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. (2025). European Journal of Medicinal Chemistry, 281, 117023. [Link]

-

Safety Data Sheet: Piperidine. (2025). Carl ROTH. [Link]

-

Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. (2025). Scholars Middle East Publishers. [Link]

-

Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. (2026). ResearchGate. [Link]

-

Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. (2021). RSC Advances, 11(52), 32938-32954. [Link]

-

4-(1,3,4-Thiadiazol-2-yl)piperidine. (n.d.). PubChem. [Link]

-

4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents. (2010). Bioorganic & Medicinal Chemistry Letters, 20(9), 2785-2789. [Link]

-

Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH & Co.KG. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. enamine.enamine.net [enamine.enamine.net]

- 5. chemos.de [chemos.de]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. carlroth.com [carlroth.com]

- 8. nanobioletters.com [nanobioletters.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. saudijournals.com [saudijournals.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Strategic Guide to Elucidating the Mechanism of Action for Novel Piperidine-Thiazole Compounds: The Case of 4-(1,3-Thiazol-2-yl)piperidine

Abstract

The compound 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride represents a novel chemical entity with a structure suggestive of potential bioactivity. Comprising a piperidine ring, a common scaffold in centrally active pharmaceuticals, linked to a thiazole ring, a versatile heterocycle found in a wide array of bioactive molecules, this compound warrants a systematic investigation into its mechanism of action (MoA). This technical guide outlines a comprehensive, multi-stage research program designed to de-orphanize such a compound, moving from initial structural alerts and computational predictions to rigorous in vitro and cell-based validation. We present a series of detailed protocols and strategic workflows intended for researchers in pharmacology and drug development, providing a robust framework for elucidating the molecular targets and downstream signaling pathways of novel small molecules.

Introduction: Deconstructing the Pharmacophore

The MoA of 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride is not yet established in the public domain scientific literature. However, a detailed analysis of its constituent chemical moieties provides a logical starting point for generating testable hypotheses.

-

The Piperidine Scaffold: The saturated nitrogen-containing heterocycle, piperidine, is a privileged scaffold in medicinal chemistry, particularly for agents targeting the central nervous system (CNS). Its conformational flexibility allows it to effectively mimic the piperazine ring or act as a constrained analog of acyclic amines, enabling interactions with a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters. Prominent examples of piperidine-containing drugs include methylphenidate (a dopamine-norepinephrine reuptake inhibitor) and donepezil (an acetylcholinesterase inhibitor).

-

The Thiazole Ring: The 1,3-thiazole ring is an important aromatic heterocycle present in numerous natural products and synthetic drugs, including vitamin B1 (thiamine) and the antibiotic penicillin. This moiety can participate in hydrogen bonding, pi-stacking, and coordination with metal ions, and is often associated with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

The conjunction of these two scaffolds in 4-(1,3-Thiazol-2-yl)piperidine suggests the potential for a unique pharmacological profile, necessitating a structured and multi-faceted investigational approach.

A Phased Approach to Mechanism of Action Elucidation

We propose a four-phase workflow for systematically identifying the molecular target(s) and downstream effects of a novel compound like 4-(1,3-Thiazol-2-yl)piperidine.

Figure 1: A phased workflow for MoA elucidation.

Phase 1: In Silico Screening and Hypothesis Generation

The initial phase leverages computational tools to predict potential biological targets based on the compound's 2D and 3D structure. This cost-effective approach narrows the field of potential targets for subsequent experimental validation.

Workflow Protocol: Ligand-Based Virtual Screening

-

Scaffold Search: Utilize chemical databases (e.g., PubChem, ChEMBL) to identify known bioactive molecules that share either the piperidine or thiazole scaffold with the query compound.

-

Pharmacophore Modeling: Based on the identified analogs, generate a 3D pharmacophore model that defines the essential steric and electronic features required for bioactivity.

-

Database Screening: Screen large compound libraries (e.g., ZINC, Enamine) against the pharmacophore model to identify molecules with similar features.

-

Target Inference: Analyze the known targets of the highest-scoring hits to infer potential targets for 4-(1,3-Thiazol-2-yl)piperidine.

Example Hypothetical Output: A pharmacophore model might suggest that the nitrogen in the piperidine ring acts as a cationic center, while the thiazole ring provides a hydrogen bond acceptor and a hydrophobic region. This could point towards GPCRs or ion channels as potential targets.

Phase 2: Broad-Based In Vitro Screening

Based on the in silico predictions, or as an unbiased alternative, the compound should be screened against a broad panel of known biological targets. This is a critical step to identify initial, tractable hits.

Protocol: Commercial Broad Panel Screening (e.g., Eurofins SafetyScreen, CEREP BioPrint)

-

Compound Submission: Provide a sufficient quantity (typically 1-5 mg) of 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride of high purity (>95%) to a contract research organization (CRO).

-

Panel Selection: Choose a broad panel that includes a diverse range of targets, such as GPCRs, ion channels, kinases, and other enzymes. A typical panel might include over 40-100 targets.

-

Assay Execution: The CRO will perform standardized radioligand binding assays or enzymatic assays at a fixed concentration of the compound (e.g., 10 µM).

-

Data Analysis: Results are typically reported as a percentage of inhibition or stimulation. A common threshold for a "hit" is >50% inhibition at 10 µM.

Hypothetical Screening Data

| Target Class | Specific Target | Assay Type | Concentration (µM) | % Inhibition |

| GPCR (Dopaminergic) | Dopamine D2 Receptor | Radioligand Binding | 10 | 85% |

| GPCR (Serotonergic) | 5-HT2A Receptor | Radioligand Binding | 10 | 15% |

| Ion Channel | hERG Potassium Channel | Electrophysiology | 10 | 5% |

| Enzyme | Acetylcholinesterase | Enzymatic Assay | 10 | 92% |

| Table 1: Example output from a broad panel screen for 4-(1,3-Thiazol-2-yl)piperidine, suggesting potential activity at the D2 dopamine receptor and acetylcholinesterase. |

Phase 3: Hit Confirmation and Functional Validation

Positive results from the initial screen must be validated through orthogonal assays and functional studies to confirm direct binding and determine the nature of the interaction (e.g., agonist, antagonist, inhibitor).

Protocol: Dose-Response Analysis for Acetylcholinesterase Inhibition

-

Reagents: Prepare solutions of recombinant human acetylcholinesterase (AChE), the substrate acetylthiocholine (ATCh), and Ellman's reagent (DTNB).

-

Compound Dilution: Create a serial dilution of 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride, typically from 100 µM down to 1 pM.

-

Assay Procedure: a. In a 96-well plate, add AChE enzyme to each well. b. Add the serially diluted compound and incubate for 15 minutes. c. Initiate the reaction by adding ATCh and DTNB. d. Measure the absorbance at 412 nm every minute for 10 minutes using a plate reader. The rate of color change is proportional to enzyme activity.

-

Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Functional Data

| Confirmed Target | Assay Type | Functional Readout | Result (IC50/EC50) |

| Acetylcholinesterase | Enzymatic Inhibition | IC50 | 78 nM |

| Dopamine D2 Receptor | cAMP Second Messenger | EC50 (Antagonist) | 250 nM |

| Table 2: Hypothetical follow-up data confirming potent inhibition of acetylcholinesterase and antagonistic activity at the D2 receptor. |

Phase 4: Elucidating the Cellular Mechanism and Downstream Signaling

Once a primary target is validated, the next step is to understand how the compound's interaction with this target affects cellular signaling pathways.

Example Scenario: Investigating Downstream Effects of AChE Inhibition

If 4-(1,3-Thiazol-2-yl)piperidine is a potent AChE inhibitor, it would be expected to increase the concentration of acetylcholine in cholinergic synapses. This would lead to enhanced activation of postsynaptic muscarinic and nicotinic acetylcholine receptors.

Figure 2: Hypothetical signaling pathway for an AChE inhibitor.

Protocol: Western Blot for Downstream Signaling Markers

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) and treat with varying concentrations of 4-(1,3-Thiazol-2-yl)piperidine for different time points.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins downstream of acetylcholine receptor activation (e.g., phosphorylated ERK (p-ERK), phosphorylated CREB (p-CREB)).

-

Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the change in protein phosphorylation as a function of compound concentration and time. An increase in p-ERK or p-CREB would support the proposed MoA.

Conclusion and Future Directions

This guide provides a systematic and scientifically rigorous framework for elucidating the mechanism of action of a novel compound, using 4-(1,3-Thiazol-2-yl)piperidine as a representative example. By integrating computational predictions with a phased approach of in vitro screening, target validation, and cell-based functional analysis, researchers can efficiently and confidently identify and characterize the molecular MoA of new chemical entities. The hypothetical data presented herein suggest a plausible dual-action profile as an acetylcholinesterase inhibitor and a dopamine D2 receptor antagonist, a combination that could have therapeutic potential in neurological disorders. The next logical steps in a real-world scenario would involve lead optimization to improve potency and selectivity, followed by in vivo studies in relevant animal models to confirm target engagement and assess therapeutic efficacy.

References

The Pharmacological Landscape of 4-(1,3-Thiazol-2-yl)piperidine Analogues: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The 4-(1,3-thiazol-2-yl)piperidine scaffold represents a significant area of interest in modern medicinal chemistry, serving as a cornerstone for the development of novel therapeutic agents. This structural motif, which marries the heterocyclic thiazole ring with a piperidine core, has demonstrated a remarkable versatility in engaging a diverse array of biological targets. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a well-established pharmacophore known for its ability to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition at receptor binding sites.[1] The piperidine moiety, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural units in pharmaceuticals, prized for its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability, while also providing a key basic nitrogen atom for interaction with biological targets.[2]

The strategic combination of these two privileged fragments has given rise to a class of compounds with a broad spectrum of pharmacological activities.[3][4] Researchers have successfully designed and synthesized analogues targeting critical players in the central nervous system (CNS), including dopamine and muscarinic receptors, highlighting the potential of this scaffold in addressing neurological and psychiatric disorders.[5][6][7] Furthermore, the adaptability of the 4-(1,3-thiazol-2-yl)piperidine core allows for systematic modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles. This guide will provide an in-depth exploration of the pharmacological profile of these analogues, delving into their medicinal chemistry, structure-activity relationships, and the experimental methodologies employed in their characterization.

Medicinal Chemistry and Synthetic Strategies: Building the Molecular Architecture

The synthesis of 4-(1,3-thiazol-2-yl)piperidine analogues typically involves multi-step sequences that allow for the introduction of diverse substituents on both the thiazole and piperidine rings. A common and efficient approach is the Hantzsch thiazole synthesis, which involves the condensation of a thiourea or thioamide with an α-haloketone. In the context of our scaffold, this often entails reacting a piperidine-4-carboxamide-derived thioamide with a suitable α-haloketone to construct the thiazole ring.

Variations in the synthetic route allow for the introduction of different functional groups. For instance, the piperidine nitrogen can be functionalized with various alkyl or aryl groups, which has been shown to significantly impact receptor affinity and selectivity.[5] Similarly, the thiazole ring can be substituted at the 4- and 5-positions to explore the structure-activity landscape. The choice of synthetic strategy is often dictated by the desired substitution pattern and the commercial availability of starting materials.

Below is a generalized synthetic scheme illustrating a common pathway to 4-(1,3-thiazol-2-yl)piperidine analogues.

Caption: Generalized synthetic route to 4-(1,3-thiazol-2-yl)piperidine analogues.

Pharmacological Profile: Targeting Key Receptors in the Central Nervous System

The 4-(1,3-thiazol-2-yl)piperidine scaffold has proven to be a fertile ground for the discovery of potent and selective ligands for G-protein coupled receptors (GPCRs), particularly dopamine and muscarinic receptors. These receptors play pivotal roles in a multitude of physiological processes, including cognition, motor control, and mood regulation, making them attractive targets for the treatment of various CNS disorders.[6]

Dopamine Receptor Ligands

Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). The D2-like receptors, in particular, have been a major focus for the development of antipsychotics and treatments for substance use disorders.[8] Several studies have reported the synthesis and evaluation of 4-(1,3-thiazol-2-yl)piperidine analogues as potent and selective dopamine D3 and D4 receptor ligands.[5][9]

The general structure-activity relationship (SAR) for these compounds reveals several key features:

-

Piperidine Nitrogen Substitution: The nature of the substituent on the piperidine nitrogen is critical for both affinity and selectivity. Often, a long alkyl chain connecting to an aromatic or heteroaromatic moiety is favored.

-

Thiazole Substitution: Modifications at the 4- and 5-positions of the thiazole ring can modulate potency and selectivity.

-

Linker Length and Rigidity: The length and flexibility of the linker between the piperidine and a terminal aromatic group can significantly influence binding to the dopamine receptor subtypes.

The following table summarizes the binding affinities of representative 4-(1,3-thiazol-2-yl)piperidine analogues for dopamine D2 and D3 receptors.

| Compound ID | R1 (on Piperidine N) | R2 (on Thiazole C4) | D2 Ki (nM) | D3 Ki (nM) | D3/D2 Selectivity |

| 1a | -CH2CH2-Ph | -H | 50.2 | 1.5 | 33.5 |

| 1b | -CH2CH2-(4-F-Ph) | -H | 45.8 | 1.2 | 38.2 |

| 1c | -CH2CH2-Ph | -CH3 | 65.1 | 2.8 | 23.3 |

| 1d | -CH2CH2CH2-Ph | -H | 30.5 | 0.8 | 38.1 |

Data is hypothetical and for illustrative purposes.

Caption: Key SAR points for dopamine receptor affinity.

Muscarinic Receptor Ligands

Muscarinic acetylcholine receptors (mAChRs) are another important class of GPCRs in the CNS, with five subtypes (M1-M5). They are involved in learning, memory, and attention.[6] The development of subtype-selective muscarinic agonists and antagonists is a key strategy for treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia. The 4-(1,3-thiazol-2-yl)piperidine scaffold has been explored for the development of selective M1 and M2 muscarinic receptor ligands.[7][10]

Key SAR observations for muscarinic receptor activity include:

-

Piperidine Ring Conformation: The stereochemistry and conformational rigidity of the piperidine ring can play a role in subtype selectivity.

-

Thiazole Substituents: The electronic properties of substituents on the thiazole ring can influence agonist versus antagonist activity.

Experimental Protocols: Characterizing Pharmacological Activity

The pharmacological evaluation of 4-(1,3-thiazol-2-yl)piperidine analogues involves a battery of in vitro and in vivo assays to determine their binding affinity, functional activity, and potential therapeutic efficacy.

Radioligand Binding Assays

This is a fundamental technique to determine the affinity of a compound for a specific receptor.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the receptor of interest (e.g., HEK293 cells expressing human dopamine D2 or D3 receptors).

-

Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) to lyse the cells and release the membranes.

-

Centrifuge the homogenate at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the cell membrane preparation, a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-spiperone for D2/D3 receptors), and varying concentrations of the test compound.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

-

-

Incubation and Filtration:

-

Incubate the plate at a specific temperature (e.g., room temperature) for a defined period to allow the binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters with cold assay buffer to remove any remaining unbound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a radioligand binding assay.

Functional Assays

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or allosteric modulator at a given receptor. A common method for GPCRs is to measure the downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) levels or calcium mobilization.

Example: cAMP Assay for Gαi-coupled Receptors (e.g., D2, D3, M2)

-

Cell Culture: Use cells expressing the receptor of interest that are also engineered to respond to changes in cAMP levels (e.g., using a CRE-luciferase reporter gene).

-

Assay Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Treat the cells with forskolin (an adenylyl cyclase activator) to stimulate cAMP production.

-

Add varying concentrations of the test compound. An agonist will inhibit the forskolin-stimulated cAMP production, while an antagonist will block the effect of a known agonist.

-

-

Signal Detection: Measure the resulting signal (e.g., luminescence from the luciferase reporter) using a plate reader.

-

Data Analysis: Plot the response against the log concentration of the compound to determine the EC50 (for agonists) or IC50 (for antagonists).

Therapeutic Potential and Future Directions

The pharmacological profile of 4-(1,3-thiazol-2-yl)piperidine analogues positions them as promising candidates for the treatment of a range of disorders. Their ability to selectively target dopamine and muscarinic receptors suggests potential applications in:

-

Schizophrenia and Psychosis: Selective D2/D3 receptor antagonists are a mainstay of antipsychotic therapy.

-

Substance Use Disorders: D3 receptor antagonists have shown promise in preclinical models of drug addiction.[8]

-

Cognitive Disorders: Selective M1 muscarinic agonists could offer a novel approach to treating cognitive decline in Alzheimer's disease and other dementias.[10]

-

Pain Management: Certain dopamine and muscarinic receptor modulators have demonstrated analgesic properties.

Future research in this area will likely focus on optimizing the pharmacokinetic properties of these compounds to enhance brain penetration and oral bioavailability. Further exploration of the structure-activity relationships, aided by computational modeling and X-ray crystallography, will enable the rational design of even more potent and selective analogues. The development of compounds with dual or multi-target activities could also open up new therapeutic avenues.

Conclusion

The 4-(1,3-thiazol-2-yl)piperidine scaffold is a testament to the power of privileged structures in drug discovery. Its inherent versatility and amenability to chemical modification have allowed for the creation of a diverse library of compounds with significant pharmacological activity. As our understanding of the complex neurobiology of CNS disorders continues to grow, this scaffold is poised to play an increasingly important role in the development of the next generation of therapeutics.

References

- Vertex AI Search. 4-Thiazolidinone- A New Profile of Various Pharmacological Activities.

- ResearchGate. Synthesis, characterisation and biological activity of novel 4-thiazolidinones, 1,3,4-oxadiazoles and some related compounds | Request PDF.

- National Institutes of Health. Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines - PubMed.

- Chemical Methodologies. Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their.

- MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate.

- MDPI. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole.

- MDPI. Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives.

- MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- MDPI. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies.

- National Institutes of Health. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach - PubMed.

- National Institutes of Health. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).

- National Institutes of Health. Pharmacology and Therapeutic Potential of Benzothiazole Analogues for Cocaine Use Disorder - PMC - PubMed Central.

- MDPI. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders.

- ChemRxiv. From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators.

- ResearchGate. (PDF) SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES.

- National Institutes of Health. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed.

- MDPI. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands.

- National Institutes of Health. Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists - PubMed.

- Semantic Scholar. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents.

- National Institutes of Health. Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents - PubMed.

- SciSpace. Muscarinic Receptor Agonists and Antagonists.

- PubMed Central. Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline–thiazolidine-based hybrids.

- National Institutes of Health. Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines - PubMed.

- PubMed Central. Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. orientjchem.org [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacology and Therapeutic Potential of Benzothiazole Analogues for Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of the Thiazolylpiperidine Scaffold: A Technical Guide to 4-(1,3-Thiazol-2-yl)piperidine Dihydrochloride in Medicinal Chemistry

This guide provides an in-depth exploration of 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride, a heterocyclic compound of significant interest in modern medicinal chemistry. We will delve into its synthesis, physicochemical characteristics, and its emerging importance as a versatile scaffold in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents due to their favorable biological and pharmacokinetic properties. Both the piperidine and thiazole rings are considered "privileged scaffolds" for this very reason.[1][2]

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous feature in a wide array of clinically approved drugs, particularly those targeting the central nervous system (CNS) and cancer.[1] Its conformational flexibility and ability to engage in hydrogen bonding contribute to its versatility in molecular recognition.[1] The piperidine moiety can enhance a drug's solubility and metabolic stability, crucial parameters for bioavailability.[1]

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is another cornerstone of medicinal chemistry.[2] It is present in numerous clinically used drugs, including anticancer agents like Dabrafenib and Dasatinib.[2] The thiazole nucleus can participate in various non-covalent interactions and serves as a bioisosteric replacement for other aromatic systems, allowing for the fine-tuning of a molecule's properties.[2]

The conjugation of these two powerful moieties in 4-(1,3-Thiazol-2-yl)piperidine creates a molecule with a unique three-dimensional structure and a rich potential for biological activity. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical development and in vitro studies.

Physicochemical and Structural Characteristics

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in drug discovery. The following table summarizes the key characteristics of 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride.

| Property | Value | Significance in Drug Discovery |

| Molecular Formula | C₈H₁₄Cl₂N₂S | Provides the elemental composition. |

| Molecular Weight | 241.18 g/mol | Influences diffusion, bioavailability, and fits within Lipinski's Rule of Five for orally available drugs. |

| Appearance | White to off-white solid | Basic quality control parameter. |

| Solubility | Soluble in water and polar organic solvents | Crucial for formulation, in vitro assay development, and administration. The dihydrochloride salt form significantly enhances aqueous solubility. |

| pKa (predicted) | Piperidine N: ~9-10; Thiazole N: ~2-3 | Influences the ionization state at physiological pH, which affects receptor binding, membrane permeability, and solubility. |

| LogP (predicted) | ~1.5-2.5 (for the free base) | A measure of lipophilicity, which impacts absorption, distribution, metabolism, and excretion (ADME) properties. |

Synthesis and Purification: A Strategic Approach

The synthesis of 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride can be approached through a convergent strategy, capitalizing on established methods for the construction of both the piperidine and thiazole rings. A plausible and efficient synthetic route is outlined below.

Retrosynthetic Analysis

A logical retrosynthetic analysis breaks down the target molecule into readily available starting materials. The key disconnection is at the C-C bond between the piperidine and thiazole rings. This leads to a piperidine-4-carbothioamide intermediate and a 2-halo-acetaldehyde equivalent.

Step-by-Step Synthesis Protocol

This protocol is a self-validating system, with each step yielding a characterizable intermediate.

Step 1: Synthesis of Piperidine-4-carbothioamide Hydrochloride

This step involves the conversion of a nitrile to a thioamide.

-

Reaction: 4-Cyanopiperidine hydrochloride is reacted with hydrogen sulfide in the presence of a catalytic amount of a suitable base.[3]

-

Reagents and Solvents:

-

4-Cyanopiperidine hydrochloride

-

Hydrogen sulfide (gas or a suitable source like NaHS)

-

Base (e.g., triethylamine or pyridine)

-

Solvent: An alcohol such as methanol or ethanol is preferred.[3]

-

-

Procedure:

-

Suspend 4-cyanopiperidine hydrochloride in the chosen alcohol in a pressure-rated vessel.

-

Add a catalytic amount of the base.

-

Introduce hydrogen sulfide gas at a controlled pressure and temperature. The reaction is typically carried out at elevated temperatures (e.g., 50-70 °C).[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture and purge with an inert gas to remove excess hydrogen sulfide.

-

The product, piperidine-4-carbothioamide hydrochloride, can often be isolated by filtration upon cooling or after partial removal of the solvent.[3]

-

Step 2: Hantzsch Thiazole Synthesis

This is a classic and reliable method for the formation of a thiazole ring.[4]

-

Reaction: The piperidine-4-carbothioamide hydrochloride intermediate is condensed with a 2-halo-carbonyl compound, such as 2-bromoacetaldehyde or its acetal equivalent.

-

Reagents and Solvents:

-

Piperidine-4-carbothioamide hydrochloride

-

2-Bromoacetaldehyde dimethyl acetal (a stable precursor to 2-bromoacetaldehyde)

-

Solvent: Ethanol or a similar protic solvent.

-

-

Procedure:

-

Dissolve piperidine-4-carbothioamide hydrochloride in ethanol.

-

Add 2-bromoacetaldehyde dimethyl acetal to the solution.

-

Reflux the reaction mixture for several hours. The acidic nature of the hydrochloride salt can catalyze the hydrolysis of the acetal in situ.

-

Monitor the reaction by TLC or HPLC.

-

Upon completion, cool the reaction mixture. The product, 4-(1,3-Thiazol-2-yl)piperidine, may precipitate from the solution or can be isolated after solvent evaporation.

-

Step 3: Formation of the Dihydrochloride Salt and Purification

-

Procedure:

-

Dissolve the crude 4-(1,3-Thiazol-2-yl)piperidine free base in a suitable solvent like isopropanol or diethyl ether.

-

Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol or as HCl gas).

-

The dihydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a non-polar solvent (e.g., hexane or ether) to remove impurities, and dry under vacuum.

-

Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification.[5]

-

Characterization Workflow

The identity and purity of the synthesized 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride must be confirmed using a panel of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.[5]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.[6]

-

Melting Point Analysis: To assess the purity of the compound.[6]

-

Elemental Analysis: To confirm the elemental composition of the final product.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption [label="Synthetic Pathway for 4-(1,3-Thiazol-2-yl)piperidine Dihydrochloride", fontsize=10]; enddot Figure 1: A schematic representation of the synthetic workflow for 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride.

Applications in Medicinal Chemistry and Drug Discovery

The 4-(1,3-Thiazol-2-yl)piperidine scaffold is a versatile building block for the synthesis of novel therapeutic agents. Its potential applications span several disease areas.

Central Nervous System (CNS) Disorders

The piperidine moiety is a well-established pharmacophore for CNS-active drugs.[1] By combining it with the thiazole ring, it is possible to design novel ligands for various CNS targets, such as dopamine and serotonin receptors, which are implicated in conditions like schizophrenia, depression, and Parkinson's disease. The thiazole ring can be further functionalized to modulate receptor subtype selectivity and pharmacokinetic properties.

Oncology

Many anticancer drugs incorporate nitrogen-containing heterocycles.[2] The 4-(1,3-Thiazol-2-yl)piperidine core can serve as a scaffold for the development of kinase inhibitors, which are a major class of targeted cancer therapies. The thiazole nitrogen can act as a hydrogen bond acceptor, while the piperidine ring can be used to orient substituents into specific pockets of the kinase active site.

Anti-inflammatory and Analgesic Agents

Thiazole derivatives have been reported to possess anti-inflammatory and analgesic properties.[7][8] The 4-(1,3-Thiazol-2-yl)piperidine scaffold can be used to generate novel compounds that modulate inflammatory pathways, such as the NLRP3 inflammasome, or interact with pain-related targets.[9]

Structure-Activity Relationship (SAR) Studies

The 4-(1,3-Thiazol-2-yl)piperidine core provides multiple points for chemical modification, making it an ideal scaffold for SAR studies.

dot graph G { layout=neato; node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", width=1.5]; edge [color="#5F6368"];

} caption [label="Key positions for SAR studies on the 4-(1,3-Thiazol-2-yl)piperidine scaffold.", fontsize=10]; enddot Figure 2: A diagram illustrating the key positions for structure-activity relationship (SAR) studies on the 4-(1,3-Thiazol-2-yl)piperidine scaffold.

-

Piperidine Nitrogen (R3): Acylation, alkylation, or arylation at this position can significantly impact the molecule's basicity, lipophilicity, and interaction with biological targets.

-

Thiazole Ring (R1 and R2): Substitution at the C4 and C5 positions of the thiazole ring allows for the introduction of various functional groups to probe for specific interactions with the target protein and to modulate the electronic properties of the thiazole ring.

Conclusion and Future Perspectives

4-(1,3-Thiazol-2-yl)piperidine dihydrochloride represents a valuable and versatile building block in the medicinal chemist's toolbox. The convergence of the favorable properties of the piperidine and thiazole scaffolds provides a unique starting point for the design of novel therapeutics across a range of disease areas. The synthetic accessibility of this compound, coupled with its potential for diverse functionalization, ensures its continued relevance in the ongoing quest for new and improved medicines. Future research will likely focus on the synthesis of libraries based on this scaffold and their screening against a wide array of biological targets to unlock its full therapeutic potential.

References

-

Amer Z., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies, 6(8), 604-611. Available at: [Link]

-

Molecules. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. Available at: [Link]

-

ResearchGate. (2025). Synthesis, characterization and analgesic studies of novel thiazole derivatives of 4-piperidone. Available at: [Link]

-

Nanobioletters. (2023). Synthesis and Biological Evaluation of 3-(Benzo[d]Thiazol-2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. Available at: [Link]

-

MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]

-

Der Pharma Chemica. (2016). Synthesis of Novel 4-Thiazolidinone Derivatives Incorporated with Benzothiazole and its Antimicrobial Activity. Available at: [Link]

-

ResearchGate. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. Available at: [Link]

-

Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Available at: [Link]

-

Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Available at: [Link]

-

PubMed Central (PMC). (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Available at: [Link]

-

PubMed. (2010). 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents. Available at: [Link]

- Google Patents. (2018). Process for preparing piperidine-4-carbothioamide hydrochloride.

- Google Patents. (2011). Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode.

-

Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

-

ResearchGate. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. Available at: [Link]

-

DTIC. (2025). Piperidine Synthesis. Available at: [Link]

-

PubMed Central (PMC). (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

-

White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]

-

National Institutes of Health (NIH). (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available at: [Link]

-

ResearchGate. (2018). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Available at: [Link]

-

Lookchem. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Available at: [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. US10093626B2 - Process for preparing piperidine-4-carbothioamide hydrochloride - Google Patents [patents.google.com]

- 4. Thiazole synthesis [organic-chemistry.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. nanobioletters.com [nanobioletters.com]

- 7. Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Purity and Characterization of 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride

For the attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Rigorous Characterization in Drug Discovery

In the landscape of modern drug discovery and development, the journey of a molecule from a promising hit to a viable clinical candidate is paved with exacting analytical scrutiny. The purity, identity, and stability of an active pharmaceutical ingredient (API) are not mere regulatory hurdles; they are the very cornerstones of safety, efficacy, and reproducibility. This guide is dedicated to a molecule of growing interest in medicinal chemistry: 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride. The presence of both the thiazole and piperidine moieties suggests a rich pharmacological potential, as these scaffolds are prevalent in a multitude of biologically active compounds.[1][2]

This document eschews a generic, one-size-fits-all template. Instead, it is structured to provide a deep, practical, and scientifically-grounded exploration of the critical analytical aspects of 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride. We will delve into the "why" behind the "how," offering not just protocols, but a strategic framework for ensuring the unimpeachable quality of this important building block. Our approach is rooted in the principles of Expertise, Experience, and Trustworthiness, providing you with a self-validating system for the comprehensive analysis of this compound.

Physicochemical Properties and Handling

A thorough understanding of the fundamental physicochemical properties of 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride is paramount for its effective handling, storage, and formulation.

| Property | Anticipated Value/Characteristic | Rationale and Significance |

| Molecular Formula | C₈H₁₄Cl₂N₂S | Based on the structure of 4-(1,3-thiazol-2-yl)piperidine with two equivalents of HCl. |

| Molecular Weight | 257.18 g/mol | Crucial for all stoichiometric calculations and for mass spectrometry analysis. |

| Appearance | White to off-white crystalline solid | The dihydrochloride salt form typically enhances crystallinity and stability. |

| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol). Sparingly soluble in polar aprotic solvents (e.g., acetonitrile). Insoluble in non-polar organic solvents (e.g., hexanes, dichloromethane). | The salt form significantly increases aqueous solubility, which is a key consideration for biological assays and potential formulation. |

| Hygroscopicity | Likely to be hygroscopic. | Amine hydrochlorides have a tendency to absorb moisture from the atmosphere. Storage in a desiccator or under an inert atmosphere is recommended. |

| Stability | Generally stable under standard laboratory conditions. Potential for degradation under strongly basic conditions or in the presence of strong oxidizing agents. | The thiazole ring is relatively stable, but the piperidine nitrogen can be susceptible to oxidation. The dihydrochloride form enhances stability by protonating the basic nitrogens. |

The Synthetic Landscape: A Predictive Approach to Impurity Profiling

A probable synthesis involves the reaction of a piperidine-4-thiocarboxamide derivative with an α-halocarbonyl compound. Given the target structure, a likely precursor would be piperidine-4-carbothioamide, which can be synthesized from piperidine-4-carboxamide.

Postulated Synthetic Pathway:

Sources

Methodological & Application

Application Notes and Protocols for a Senior Application Scientist: Evaluating the Antimicrobial Activity of 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride

Introduction: The Promise of Thiazole and Piperidine Scaffolds in Antimicrobial Drug Discovery

The increasing prevalence of antimicrobial resistance necessitates the urgent development of novel therapeutic agents.[1] Heterocyclic compounds, particularly those containing thiazole and piperidine moieties, have emerged as promising scaffolds in the design of new antimicrobial drugs.[2][3] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a key structural component in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including antibacterial and antifungal properties.[1][2][4] Similarly, the piperidine ring is a prevalent feature in many natural and synthetic bioactive molecules.

This document provides a comprehensive set of application notes and protocols for the systematic evaluation of the antimicrobial potential of novel chemical entities, using 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride as a representative test compound. These protocols are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies for key in vitro assays, from initial screening to preliminary mechanistic insights. The causality behind experimental choices is explained to ensure a robust and scientifically sound evaluation.

Core Assays for Determining Antimicrobial Efficacy

A tiered approach is recommended for evaluating the antimicrobial activity of a novel compound. This typically begins with determining the minimum concentration required to inhibit microbial growth (Minimum Inhibitory Concentration or MIC), followed by an assessment of its ability to kill the microbes (Minimum Bactericidal Concentration or MBC).

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution assay is a quantitative method and the gold standard for determining the MIC of an antimicrobial agent.[5][6] This assay establishes the lowest concentration of the test compound that prevents visible growth of a microorganism in a liquid medium.[6]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the test compound in a 96-well microtiter plate. Following incubation, the presence or absence of microbial growth is determined visually or spectrophotometrically.

Experimental Protocol:

-

Preparation of Test Compound Stock Solution:

-

Accurately weigh a known amount of 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride and dissolve it in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide [DMSO]) to create a high-concentration stock solution (e.g., 10 mg/mL). The choice of solvent should be based on the compound's solubility and its potential toxicity to the test organisms.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

-

Inoculate the colonies into a tube containing a suitable broth medium, such as Mueller-Hinton Broth (MHB).

-

Incubate the culture at 37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.

-

Dilute this standardized suspension in fresh broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Assay Plate Preparation:

-

In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound stock solution in the appropriate broth medium. The final volume in each well should be 100 µL.

-

The concentration range should be broad enough to encompass the expected MIC (e.g., from 256 µg/mL down to 0.5 µg/mL).

-

Include a positive control well (broth with bacterial inoculum, no compound) and a negative control well (broth only). If using a solvent like DMSO, a solvent control well (broth, inoculum, and the highest concentration of DMSO used) should also be included.

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial suspension to each well (except the negative control), bringing the final volume to 200 µL.

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

Data Interpretation:

-

The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by reading the optical density (OD) at 600 nm using a microplate reader.

-

Minimum Bactericidal Concentration (MBC) Determination

The MBC assay is a follow-up to the MIC test and is crucial for determining whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[6]

Principle: Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto an agar medium. The MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial inoculum.

Experimental Protocol:

-

Subculturing from MIC Plate:

-

Following the determination of the MIC, take a 10-100 µL aliquot from each well that showed no visible growth.

-

Spot-plate or spread the aliquot onto a fresh, appropriate agar plate (e.g., Mueller-Hinton Agar).

-

-

Incubation:

-

Incubate the agar plates at 37°C for 18-24 hours.

-

-

Data Interpretation:

-

The MBC is the lowest concentration of the test compound that results in no colony formation or a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

-

Workflow for MIC and MBC Determination

Caption: Workflow for determining MIC and MBC.

Secondary Screening and Preliminary Mechanistic Assays

Agar Diffusion Assays (Qualitative Screening)

Agar diffusion methods, such as the disk diffusion or well diffusion assays, are valuable for initial screening of antimicrobial activity.[7] They are generally simpler and less resource-intensive than broth microdilution.[7]

Principle: The test compound diffuses from a point source (a saturated paper disk or a well cut into the agar) through a solid medium that has been seeded with a test microorganism. The presence of a zone of inhibition around the source indicates antimicrobial activity.

Experimental Protocol (Well Diffusion):

-

Prepare Inoculated Agar Plates:

-

Prepare a bacterial lawn by evenly spreading a standardized inoculum (0.5 McFarland) over the surface of an agar plate.

-

-

Create Wells:

-

Using a sterile cork borer, create wells (e.g., 6 mm in diameter) in the agar.

-

-

Add Test Compound:

-

Pipette a known volume (e.g., 50-100 µL) of the test compound solution at a specific concentration into each well.

-

Include a solvent control.

-

-

Incubation and Measurement:

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (in mm). A larger zone generally indicates greater antimicrobial activity.

-

Time-Kill Kinetic Assay

This assay provides a dynamic picture of the antimicrobial agent's effect over time, revealing whether it is concentration-dependent or time-dependent.[7]

Principle: A standardized bacterial culture is exposed to the test compound at various concentrations (typically multiples of the MIC). At specific time points, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL).

Experimental Protocol:

-

Preparation:

-

Prepare flasks containing broth and the test compound at desired concentrations (e.g., 1x, 2x, 4x, and 8x MIC). Include a growth control flask with no compound.

-

Inoculate each flask with a standardized bacterial suspension to a final density of ~5 x 10⁵ CFU/mL.

-

-

Sampling and Plating:

-

At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

-

Perform serial dilutions of the aliquot in a suitable buffer (e.g., sterile saline).

-

Plate the dilutions onto agar plates and incubate for 18-24 hours.

-

-

Data Analysis:

-

Count the colonies on the plates to determine the CFU/mL at each time point for each concentration.

-

Plot log₁₀(CFU/mL) versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

-

Workflow for Time-Kill Kinetic Assay

Caption: Workflow for a time-kill kinetic assay.

Essential Safety and Selectivity Assessment

A promising antimicrobial agent must be effective against pathogens while exhibiting minimal toxicity to host cells. Therefore, in vitro cytotoxicity testing is a critical step.

In Vitro Cytotoxicity Assay (MTT or Resazurin Assay)

Principle: This colorimetric assay measures the metabolic activity of mammalian cells as an indicator of cell viability. Viable cells reduce a substrate (e.g., MTT or resazurin) into a colored product, the amount of which is proportional to the number of living cells.

Experimental Protocol:

-

Cell Culture:

-

Seed a relevant mammalian cell line (e.g., HEK293, HepG2) into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound.

-

Include a vehicle control (medium with solvent, if applicable) and a positive control for toxicity (e.g., a known cytotoxic agent).

-

-

Incubation:

-

Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

-

Addition of Reagent and Measurement:

-

Add the MTT or resazurin reagent to each well and incubate for a further 2-4 hours.

-

If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

-

Data Presentation

Summarizing the quantitative data in a clear, tabular format is essential for comparison and interpretation.

| Microorganism | MIC (µg/mL) | MBC (µg/mL) | Mammalian Cell Line | IC₅₀ (µg/mL) | Selectivity Index (SI = IC₅₀/MIC) |

| S. aureus ATCC 29213 | Value | Value | HEK293 | Value | Calculated Value |

| E. coli ATCC 25922 | Value | Value | HepG2 | Value | Calculated Value |

| P. aeruginosa ATCC 27853 | Value | Value | |||

| C. albicans ATCC 90028 | Value | Value |

Interpretation:

-

MIC/MBC Ratio: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.

-

Selectivity Index (SI): This is a critical parameter for evaluating the therapeutic potential of a compound. A higher SI value (ideally >10) indicates that the compound is significantly more toxic to the microbial cells than to mammalian cells, suggesting a favorable therapeutic window.

References

- Der Pharma Chemica. (n.d.). Synthesis of Novel 4-Thiazolidinone Derivatives Incorporated with Benzothiazole and its Antimicrobial Activity.

- Der Pharma Chemica. (2012). Synthesis and evaluation of novel thiazolidinedione derivatives for antibacterial activity.

- National Institutes of Health (NIH). (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.

-

MDPI. (2022, November 17). The Potential of Thiazole Derivatives as Antimicrobial Agents. Retrieved January 26, 2026, from [Link]

-

MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2025, December 9). (PDF) Synthesis, antimicrobial activity, DFT-calculation, and docking of 4-(1,3,4-thiadiazol-2-yl)-containing polysubstituted pyrroles. Retrieved January 26, 2026, from [Link]

-

MDPI. (n.d.). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Retrieved January 26, 2026, from [Link]

-

MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved January 26, 2026, from [Link]

-

PubMed Central. (n.d.). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Retrieved January 26, 2026, from [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. Retrieved January 26, 2026, from [Link]

-

MDPI. (n.d.). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Retrieved January 26, 2026, from [Link]

-

EMAN RESEARCH PUBLISHING. (n.d.). Synthesis, Characterization and Antibacterial Evaluation of Novel Thiazolidine Derivatives. Retrieved January 26, 2026, from [Link]

-

PubMed. (2025, September 8). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Retrieved January 26, 2026, from [Link]

-

SpringerLink. (n.d.). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2024, April 26). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved January 26, 2026, from [Link]

-

Preprints.org. (2024, August 25). Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. Retrieved January 26, 2026, from [Link]

-

PubMed. (2010, May 1). 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2025, August 7). Synthesis and Antimicrobial Activity of Some Novel Thiazolidinones Containing 1-(Methylsulfonyl) Piperidine Moiety. Retrieved January 26, 2026, from [Link]

-

National Institutes of Health (NIH). (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2024, June 18). (PDF) OVERVIEW OF THIAZOLE AND THEIR DERIVATIVES HAVING ANTIMICROBIAL ACTIVITY. Retrieved January 26, 2026, from [Link]

-

Preprints.org. (2023, August 13). Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. Retrieved January 26, 2026, from [Link]

-

PubMed Central. (2019, February 1). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Retrieved January 26, 2026, from [Link]

-

Connect Journals. (n.d.). SYNTHESIS OF SOME THIAZOLE CLUBBED HETEROCYCLES AS POSSIBLE ANTIMICROBIAL AND ANTHELMINTIC AGENTS. Retrieved January 26, 2026, from [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EMAN RESEARCH PUBLISHING |Full Text|Synthesis, Characterization and Antibacterial Evaluation of Novel Thiazolidine Derivatives [publishing.emanresearch.org]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Determination of 4-(1,3-Thiazol-2-yl)piperidine Dihydrochloride

Introduction

4-(1,3-Thiazol-2-yl)piperidine dihydrochloride is a heterocyclic compound of interest in pharmaceutical research and development, combining the structural features of a piperidine ring and a thiazole moiety. As with any potential drug candidate or key intermediate, the development of robust and reliable analytical methods for its detection, quantification, and purity assessment is paramount. These methods are fundamental to ensuring product quality, consistency, and safety, from early-stage discovery through to manufacturing and quality control.